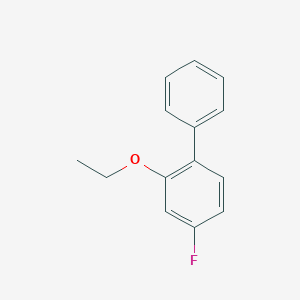![molecular formula C17H10F6O4S2 B13411965 8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid](/img/structure/B13411965.png)
8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid is a complex fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms and a tetracyclic framework, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[103002,6Common reagents used in the synthesis include hexafluoroacetone and various catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient production of the compound on a larger scale, minimizing the formation of by-products and ensuring high purity .
Chemical Reactions Analysis
Types of Reactions
8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fluorinated materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which 8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. Its fluorinated structure allows it to participate in unique chemical interactions, enhancing its reactivity and specificity in certain reactions .
Comparison with Similar Compounds
Similar Compounds
8,9,9,10,10,11-Hexafluoro-4,4-dimethyl-3,5-dioxatetracyclo[5.4.1.0(2,6).0(8,11)]dodecane: Another fluorinated tetracyclic compound with similar structural features.
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated compound used in various chemical applications.
Uniqueness
8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid is unique due to its specific combination of fluorine atoms and tetracyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H10F6O4S2 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid |
InChI |
InChI=1S/C17H10F6O4S2/c1-13-5(3-7(28-13)11(24)25)9-10(16(20,21)17(22,23)15(9,18)19)6-4-8(12(26)27)29-14(6,13)2/h3-4H,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
SBAKKQKNINUASA-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(=C3C(=C4C1(SC(=C4)C(=O)O)C)C(C(C3(F)F)(F)F)(F)F)C=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


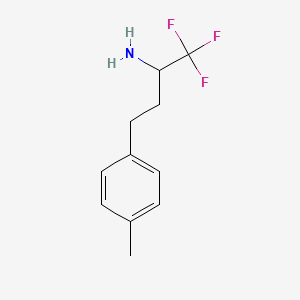

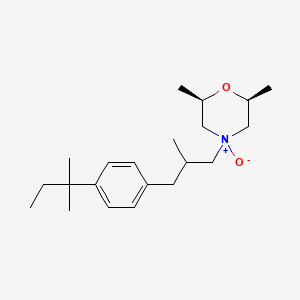
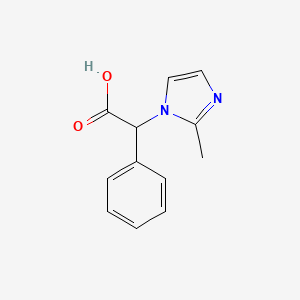
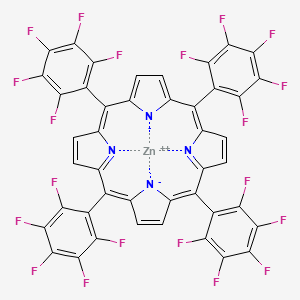
![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
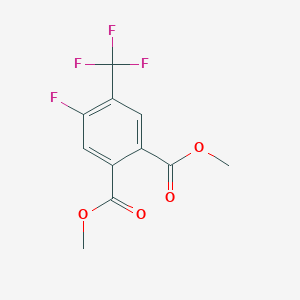
![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)


![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)
![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)

